molecular formula C12H14O3 B7875079 2-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

2-(Cyclopropylmethoxy)-4-methoxybenzaldehyde

Cat. No.: B7875079
M. Wt: 206.24 g/mol
InChI Key: LLCHCHOIQQREPI-UHFFFAOYSA-N
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Description

2-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is an organic compound characterized by the presence of a benzaldehyde core substituted with a cyclopropylmethoxy group at the second position and a methoxy group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopropylmethoxy)-4-methoxybenzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 4-methoxybenzaldehyde.

    Cyclopropylmethoxylation: The 4-methoxybenzaldehyde undergoes a nucleophilic substitution reaction with cyclopropylmethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and implementing continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2-(Cyclopropylmethoxy)-4-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: 2-(Cyclopropylmethoxy)-4-methoxybenzoic acid.

    Reduction: 2-(Cyclopropylmethoxy)-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Cyclopropylmethoxy)-4-methoxybenzaldehyde has several scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-(Cyclopropylmethoxy)-4-methoxybenzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of specific enzymes or binding to receptor sites, leading to therapeutic effects.

Comparison with Similar Compounds

    2-(Cyclopropylmethoxy)-4-hydroxybenzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(Cyclopropylmethoxy)-4-chlorobenzaldehyde: Similar structure but with a chlorine atom instead of a methoxy group.

    2-(Cyclopropylmethoxy)-4-nitrobenzaldehyde: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness: 2-(Cyclopropylmethoxy)-4-methoxybenzaldehyde is unique due to the presence of both cyclopropylmethoxy and methoxy groups, which can influence its reactivity and potential applications. The combination of these substituents can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-(cyclopropylmethoxy)-4-methoxybenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-14-11-5-4-10(7-13)12(6-11)15-8-9-2-3-9/h4-7,9H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCHCHOIQQREPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=O)OCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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